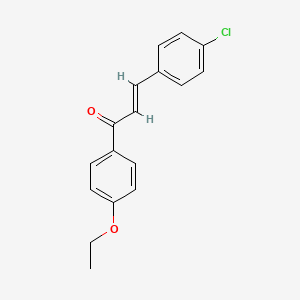
4-(Azidomethyl)-2-Brom-1,3-Thiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azidomethyl)-2-bromo-1,3-thiazole is an organic compound that belongs to the class of azides and thiazoles. Azides are known for their high reactivity due to the presence of the azide functional group (-N₃), which makes them useful in various chemical reactions and applications. Thiazoles, on the other hand, are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The combination of these two functional groups in 4-(Azidomethyl)-2-bromo-1,3-thiazole makes it a compound of interest in synthetic chemistry and material sciences.
Wissenschaftliche Forschungsanwendungen
4-(Azidomethyl)-2-bromo-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Potential use in bioconjugation techniques due to the reactivity of the azide group.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Used in material sciences for the development of new polymers and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-2-bromo-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 2-position.
Azidation: The final step involves the introduction of the azidomethyl group. This can be achieved by reacting the bromomethyl derivative with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production methods for 4-(Azidomethyl)-2-bromo-1,3-thiazole would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process, especially considering the hazardous nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azidomethyl)-2-bromo-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or acetonitrile.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azide group.
Wirkmechanismus
The mechanism of action of 4-(Azidomethyl)-2-bromo-1,3-thiazole is largely dependent on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are known for their stability and bioactivity. In biological systems, the azide group can be used for bioconjugation, allowing for the attachment of various biomolecules to the thiazole ring. This can facilitate the study of molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Azidomethyl)-1,3-thiazole: Lacks the bromo group, making it less reactive in certain substitution reactions.
2-Bromo-1,3-thiazole: Lacks the azidomethyl group, limiting its use in cycloaddition reactions.
4-(Azidomethyl)-2-chloro-1,3-thiazole: Similar structure but with a chloro group instead of a bromo group, which can affect its reactivity and applications.
Uniqueness
4-(Azidomethyl)-2-bromo-1,3-thiazole is unique due to the presence of both the azidomethyl and bromo groups, which provide a combination of reactivity and versatility in chemical synthesis. The bromo group allows for further functionalization through substitution reactions, while the azidomethyl group enables cycloaddition and bioconjugation applications.
Eigenschaften
IUPAC Name |
4-(azidomethyl)-2-bromo-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN4S/c5-4-8-3(2-10-4)1-7-9-6/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGBWVOCKXLUNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
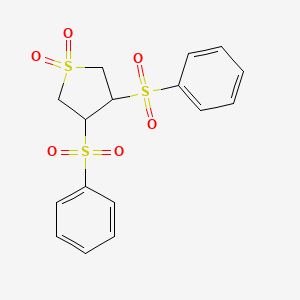
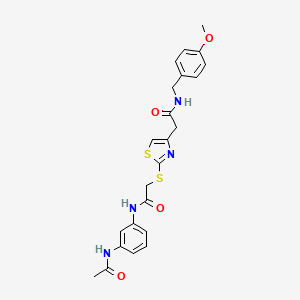
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2377094.png)
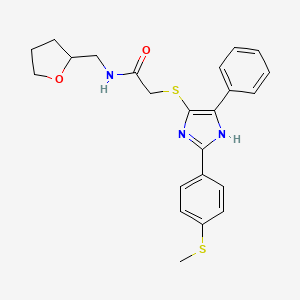


![4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2377102.png)
![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2377106.png)

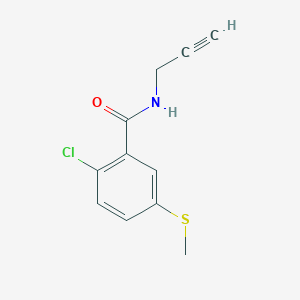

![Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2377111.png)

